Apatinib Mesylate Mesylate is a novel, small molecule tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). [] It exhibits strong anti-angiogenic properties, inhibiting the formation of new blood vessels, a crucial process for tumor growth and metastasis. []
Apatinib is classified as an antineoplastic agent and falls under the category of targeted therapy. It was developed by the Chinese pharmaceutical company Jiangsu Hengrui Medicine Co., Ltd. and has been approved for clinical use in China since 2014 for patients with advanced gastric cancer who have previously undergone chemotherapy.
The synthesis of apatinib involves several chemical reactions that can be broadly categorized into the following steps:
The detailed synthetic route may vary based on specific laboratory conditions and available reagents, but it generally follows these outlined steps to yield apatinib in a pure form.
Apatinib has a molecular formula of CHNOS and a molecular weight of approximately 378.46 g/mol. The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.
Apatinib undergoes various chemical reactions during its synthesis and metabolism:
Understanding these reactions is crucial for optimizing synthesis methods and improving drug formulation.
Apatinib exerts its therapeutic effects primarily through the inhibition of VEGFR-2 signaling pathways:
Research indicates that apatinib can significantly inhibit tumor growth in various cancer models by disrupting these critical pathways.
These properties are essential for formulating effective drug delivery systems that enhance bioavailability.
Apatinib has been extensively studied for its applications in oncology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3